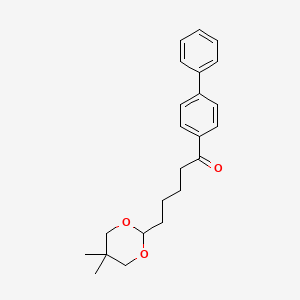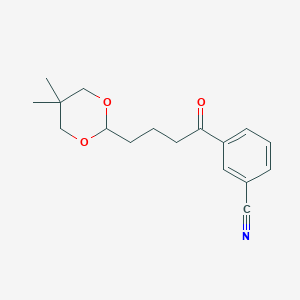
4-Fluoro-6-méthyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-methyl-1H-indazole (4F6M1HI) is a heterocyclic aromatic compound that has been of interest to researchers due to its potential applications in the synthesis of pharmaceuticals and other compounds. 4F6M1HI has been studied for its pharmacological and biochemical properties, as well as its ability to act as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Cellules solaires sensibilisées par colorant (DSSC)
4-Fluoro-1H-indazole : est utilisé dans les cellules solaires sensibilisées par colorant en raison de sa structure hautement conjuguée, qui améliore l'absorption de la lumière et les processus de transfert d'énergie. Il peut former des photosensibilisateurs triplets efficaces lorsqu'il est coordonné avec des centres métalliques tels que Ir, Ln et Eu .
Activité antitumorale
Ce composé a montré des effets significatifs sur l'activité antiproliférative contre diverses lignées de cellules cancéreuses, y compris les cellules cancéreuses du foie Hep-G2. La présence de substituants fluor joue un rôle crucial dans ses propriétés antitumorales .
Chimie médicinale
Les dérivés de l'indazole, y compris 4-Fluoro-6-méthyl-1H-indazole, sont importants en chimie médicinale pour leurs activités antiprolifératives contre un large éventail de lignées de cellules tumorales dérivées de cancers isolés cliniquement .
Approches synthétiques
Les stratégies synthétiques récentes pour les indazoles impliquent des réactions catalysées par des métaux de transition et une cyclisation réductrice, soulignant la polyvalence du composé en synthèse chimique .
Pyrazoles et indazoles fluorés
Le composé est impliqué dans des réactions de condensation conduisant à divers dérivés fluorés ayant des applications potentielles en chimie médicinale et synthétique .
Inhibiteurs de la protéase du VIH
Les composés contenant de l'indazole sont étudiés pour leur application comme inhibiteurs de la protéase du VIH, contribuant au traitement du VIH/SIDA .
Mécanisme D'action
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, such as anti-inflammatory, antitumor, and anti-hiv effects .
Result of Action
Indazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
4-Fluoro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Fluoro-6-methyl-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 4-Fluoro-6-methyl-1H-indazole on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Fluoro-6-methyl-1H-indazole can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It can also inhibit cell proliferation by interfering with the cell cycle, thereby preventing the growth and spread of cancer cells .
Molecular Mechanism
At the molecular level, 4-Fluoro-6-methyl-1H-indazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, 4-Fluoro-6-methyl-1H-indazole can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-6-methyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-6-methyl-1H-indazole is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Fluoro-6-methyl-1H-indazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-6-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while at higher doses, it can induce significant changes in cellular function. For instance, high doses of 4-Fluoro-6-methyl-1H-indazole have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Fluoro-6-methyl-1H-indazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 4-Fluoro-6-methyl-1H-indazole can affect the levels of specific metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are critical for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 4-Fluoro-6-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters on the cell membrane, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 4-Fluoro-6-methyl-1H-indazole within cells can influence its biological activity, as it may interact with different biomolecules in specific cellular regions .
Subcellular Localization
The subcellular localization of 4-Fluoro-6-methyl-1H-indazole is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-Fluoro-6-methyl-1H-indazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Propriétés
IUPAC Name |
4-fluoro-6-methyl-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJUTKIPURIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646500 |
Source


|
| Record name | 4-Fluoro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-09-8 |
Source


|
| Record name | 4-Fluoro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
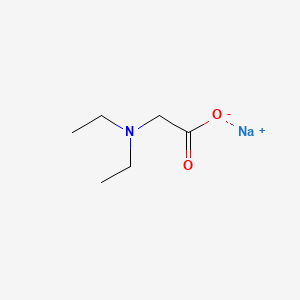
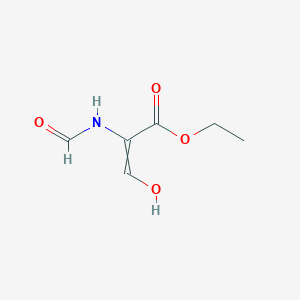





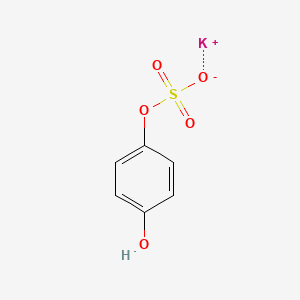



![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
